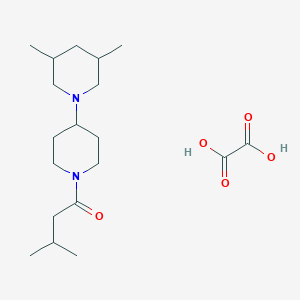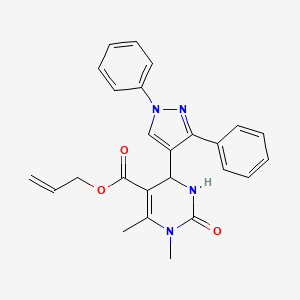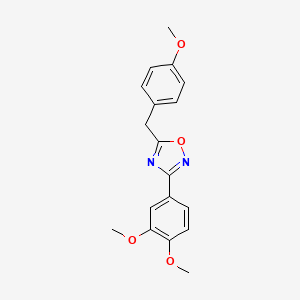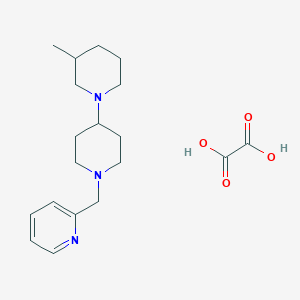
N~1~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
描述
N~1~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as CMPF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMPF is a member of the phenylalanine-derived amino acid family and is structurally similar to other amino acid derivatives such as phenylalanine and tyrosine.
作用机制
The mechanism of action of CMPF is not fully understood, but it is believed to act on several different pathways in the body. CMPF has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. It also modulates the activity of several neurotransmitter systems in the brain, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
CMPF has a number of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. It also enhances mitochondrial function and increases the production of ATP, the primary energy source for cells. In animal models, CMPF has been shown to improve insulin sensitivity and glucose metabolism, suggesting that it may have potential applications in the treatment of diabetes.
实验室实验的优点和局限性
One of the major advantages of CMPF for lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. It is also relatively stable and easy to handle in the laboratory. However, there are some limitations to its use. CMPF is a synthetic compound and may not accurately mimic the effects of naturally occurring compounds in the body. It is also relatively expensive and may not be readily available in all laboratories.
未来方向
There are several future directions for research on CMPF. One area of interest is in the development of new drugs based on the structure of CMPF. Researchers are also investigating the potential use of CMPF in the treatment of neurodegenerative diseases and other conditions such as diabetes. In addition, there is ongoing research into the mechanisms of action of CMPF and its effects on various physiological systems in the body.
In conclusion, CMPF is a synthetic compound that has shown promise for a variety of scientific research applications. It has been shown to have neuroprotective effects, enhance cognitive function, and improve insulin sensitivity. While there are some limitations to its use, the potential benefits of CMPF make it an exciting area of research for the future.
科学研究应用
CMPF has been extensively studied for its potential applications in scientific research. One of the most promising areas of research has been in the field of neuroscience. CMPF has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to enhance cognitive function and memory in healthy animals.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-11-14(18)9-10-16(12)19-17(21)13(2)20(24(3,22)23)15-7-5-4-6-8-15/h4-11,13H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMYIMPOLOHQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B3967957.png)

![8-methyl-8-azabicyclo[3.2.1]oct-3-yl diphenylacetate hydrochloride](/img/structure/B3967974.png)
![trans-4-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B3967978.png)
![1-{1-[(2-naphthyloxy)acetyl]-4-piperidinyl}azepane oxalate](/img/structure/B3967984.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide oxalate](/img/structure/B3967992.png)
![N-benzyl-2-({5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3967998.png)

![N-[2-(2,3-dimethoxyphenyl)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B3968012.png)
![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3968027.png)

![4,4'-[(4-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968042.png)

